2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

Organic Synthesis Nucleophilic Substitution Anchimeric Assistance

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is a C2-symmetric bicyclic sulfide featuring two chlorine atoms positioned on a rigid [3.3.1] framework for anchimeric assistance by the bridging sulfur atom. It is synthesized via transannular addition of sulfur dichloride to 1,5-cyclooctadiene, or more conveniently by sequential treatment with S2Cl2 and SO2Cl2, yielding high-purity product at multigram scale.

Molecular Formula C8H12Cl2S
Molecular Weight 211.15 g/mol
CAS No. 6522-21-0
Cat. No. B1205462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
CAS6522-21-0
Synonyms2,6-Dichloro-9-thiabicyclo(3.3.1)nonane
D-TBN cpd
Molecular FormulaC8H12Cl2S
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC1CC(C2CCC(C1S2)Cl)Cl
InChIInChI=1S/C8H12Cl2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-8H,1-4H2
InChIKeyQUZIEYDEASXPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (CAS 6522-21-0): Bivalent Electrophilic Scaffold with Anchimerically Assisted Reactivity


2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is a C2-symmetric bicyclic sulfide featuring two chlorine atoms positioned on a rigid [3.3.1] framework for anchimeric assistance by the bridging sulfur atom [1]. It is synthesized via transannular addition of sulfur dichloride to 1,5-cyclooctadiene, or more conveniently by sequential treatment with S2Cl2 and SO2Cl2, yielding high-purity product at multigram scale [1]. The compound acts as a privileged, bivalent electrophilic scaffold for nucleophilic substitution, enabling introduction of azide, cyanide, and a wide range of heteroatom nucleophiles with high efficiency and reliable stereochemical control [2].

Why Isomeric 9-Thiabicyclononanes and Other Analogs Cannot Replace 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane


The [3.3.1] ring system with chlorine atoms at the 2,6-positions is uniquely poised for anchimeric assistance: the sulfur bridge can form an episulfonium intermediate that facilitates rapid, stereoretentive displacement. In stark contrast, the isomeric 7,8-dichloro-9-thiabicyclo[4.2.1]nonane exhibits negligible chlorine lability under identical conditions [1]. Other in-class candidates such as 2,6-dihydroxy- or 2,6-dione-9-thiabicyclo[3.3.1]nonane lack the electrophilic chloride handles entirely, precluding direct nucleophilic substitution. Thus, procurement of the specific 2,6-dichloro-[3.3.1] isomer is essential for any application requiring efficient bivalent electrophilic reactivity with topological constraint [2].

Quantitative Differentiation Evidence for 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (CAS 6522-21-0) Against Closest Analogs


Quantified Chlorine Lability: [3.3.1] Isomer vs. [4.2.1] Isomer Head-to-Head

Under identical solvolytic conditions (20 M aqueous dioxane, 100 °C), 2,6-dichloro-9-thiabicyclo[3.3.1]nonane (VII) released 90% of its chlorine as chloride within 0.5 h, whereas the isomeric 7,8-dichloro-9-thiabicyclo[4.2.1]nonane (III) released less than 0.3% after 100 h—a >300-fold difference in rate [1]. With methanolic KOH at room temperature, VII was fully dechlorinated in 15 min; III released only 2.2% chloride [1]. III was also inert to LiAlH4 reduction and NaI/acetone, confirming its general unreactivity [1].

Organic Synthesis Nucleophilic Substitution Anchimeric Assistance

High-Yield Bis-Azide and Bis-Cyanide Derivatization Under Mild Aqueous Conditions

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane reacts with sodium azide in H2O:CH3CN (1:1) at room temperature within 60–90 min to afford the bis-azide in 90–94% isolated yield and >95% purity by NMR [1]. Reaction with potassium cyanide under identical conditions yields the dicyano derivative in 83–90% isolated yield, also with >95% purity [1]. Products are isolated by simple extraction and washing without chromatography, in contrast to typical acyclic β-chloro sulfides that often require chromatographic purification due to competing elimination and polymerization byproducts (class-level inference, no direct side-by-side study available) [1].

Click Chemistry Bioconjugation Nucleophilic Substitution

Safer Scalable Synthesis Using S2Cl2/SO2Cl2 Eliminates Hazardous SCl2 Distillation

The original synthesis required freshly double-distilled SCl2, a toxic and hazardous reagent. The improved method uses sequential addition of commercial-grade sulfur monochloride (S2Cl2) and sulfuryl chloride (SO2Cl2), requiring no reagent purification, and yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane in 72–80% yield at 150–170 g scale with high purity by 1H NMR [1]. This eliminates the primary safety and operational bottleneck associated with SCl2 handling, representing a significant advance over the traditional route [1].

Process Chemistry Safety Scale-up

Stereoretentive Double Displacement via Neighboring-Group Participation Enables Enantiopure Derivatization

Nucleophilic substitution proceeds through a sulfonium intermediate formed by anchimeric assistance of the bridging sulfur, followed by nucleophilic attack with inversion at carbon. A second displacement occurs with a second inversion, resulting in net retention of configuration [1]. Optical resolution of the core structure has been demonstrated, and the stereochemistry is preserved in subsequent transformations [1]. This double-inversion mechanism provides absolute stereochemical control that is not available with acyclic β-chloro sulfides, which typically undergo racemization or elimination under substitution conditions (class-level inference) [1].

Stereoselective Synthesis Chiral Scaffolds Asymmetric Chemistry

Procurement-Driven Application Scenarios for 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Based on Quantitative Evidence


Click Chemistry Building Block: Bis-Azide Derivative for CuAAC Bioconjugation and Materials Science

The bis-azide derivative (obtained in 90–94% yield, >95% purity) serves as a direct substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient attachment of alkynes for bioconjugation, dendrimer synthesis, and functional polymer crosslinking [1]. The rigid [3.3.1] scaffold imposes defined spatial separation between clickable sites, which is advantageous for constructing topologically controlled macromolecular architectures.

Chiral Scaffold for Enantiopure Ligand and Catalyst Synthesis

Optical resolution of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, combined with stereoretentive nucleophilic substitution, provides access to enantiopure 2,6-disubstituted derivatives suitable as C2-symmetric chiral ligands for asymmetric catalysis [2]. The predictable double-inversion mechanism ensures that stereochemical integrity is maintained throughout diversification, a feature not reliably available with acyclic sulfur mustards.

Key Intermediate for Hindered Phenol Antioxidants in Turbine Oils and Polyolefins

Reaction of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with alkali salts of 2,6-di-tert-alkylphenols yields 9-thiabicyclononane-based hindered phenol antioxidants, which are effective stabilizers for turbine oils, synthetic rubbers, and polyolefins such as polyethylene and polypropylene against oxidative, thermal, and UV degradation [3]. The bivalent electrophilic reactivity of the dichloride enables direct attachment of two antioxidant moieties per scaffold.

Hyperbranched Polycation Precursor for Oligonucleotide Delivery and Antimicrobial Materials

The clean reactivity of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with nucleophiles has been exploited to synthesize thiabicyclononane-based hyperbranched polycations that show promise as low-dose oligonucleotide delivery vehicles and antimicrobial agents [4]. The rigid, topologically constrained scaffold is integral to the unique polycation architecture.

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